Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Medicinal Chemistry Structure-Activity Relationship Tetrahydroquinoline Scaffold

Essential N-methylated tetrahydroquinoline intermediate for CETP inhibitor and CBP bromodomain programs. The 1-methyl substitution eliminates the secondary amine H-bond donor, altering lipophilicity and pharmacophore compatibility vs. unsubstituted analog (CAS 61468-43-7). Reactive 5-hydroxyl handle enables SAR library synthesis for oncology and metabolic disease targets. Avoids chiral complexity of 2-methyl regioisomers.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 111052-00-7
Cat. No. B2804611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
CAS111052-00-7
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCN1CCCC2=C1C=CC=C2O
InChIInChI=1S/C10H13NO/c1-11-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,12H,3-4,7H2,1H3
InChIKeyKXWOBLZUGGGTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS 111052-00-7) for Tetrahydroquinoline-Based Drug Discovery and CETP Inhibitor Intermediate Procurement


1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS 111052-00-7) is a bicyclic heterocyclic compound featuring a saturated piperidine ring fused to a phenol moiety with an N-methyl substituent . With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, this compound belongs to the tetrahydroquinoline class, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in diverse pharmacologically active molecules . The 1-methyl substitution pattern distinguishes it from other regioisomeric methyl-tetrahydroquinolin-5-ol derivatives and influences its utility as a synthetic intermediate in the preparation of bioactive compounds, including CETP inhibitors and androgen receptor modulators .

Why 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Cannot Be Substituted with Unsubstituted or Positional Isomer Analogs


Regioisomeric methyl-tetrahydroquinolin-5-ol compounds (e.g., 2-methyl, 8-methyl variants) and the unsubstituted 1,2,3,4-tetrahydroquinolin-5-ol share the same molecular formula and similar core scaffold but differ critically in their N-substitution pattern and methyl group positioning [1]. The N-methyl group in 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol eliminates the hydrogen-bond donor capacity of the secondary amine nitrogen present in the unsubstituted analog, fundamentally altering its hydrogen-bonding profile and lipophilicity . This substitution pattern directly impacts the compound‘s suitability as a synthetic intermediate for specific downstream targets, including CETP inhibitors where the N-alkylated tetrahydroquinoline core is a key pharmacophoric element [2]. Generic substitution with the unsubstituted analog (CAS 61468-43-7) would yield a different hydrogen-bonding capacity (2 H-bond donors vs. 1), while substitution with 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS 108825-11-2) introduces a chiral center absent in the 1-methyl analog, creating stereochemical complexity that may be undesirable or incompatible with intended synthetic routes [3].

Quantitative Differentiation Evidence for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol vs. Structural Analogs and In-Class Alternatives


Hydrogen-Bond Donor Capacity: N-Methyl Substitution Reduces H-Bond Donors vs. Unsubstituted Analog

The N-methyl substitution in 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol eliminates the secondary amine hydrogen, reducing the hydrogen-bond donor count to 1 compared with 2 donors in the unsubstituted 1,2,3,4-tetrahydroquinolin-5-ol . Both compounds maintain 2 hydrogen-bond acceptors . This difference directly impacts the compound‘s ability to engage in intermolecular hydrogen bonding and influences its suitability as a synthetic intermediate for targets requiring specific hydrogen-bonding patterns, such as CETP inhibitors where N-alkylated tetrahydroquinoline cores are pharmacophorically required [1].

Medicinal Chemistry Structure-Activity Relationship Tetrahydroquinoline Scaffold

Stereochemical Complexity: 1-Methyl Analog Lacks Chiral Center Present in 2-Methyl Regioisomer

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol possesses zero rotatable bonds and no chiral centers, whereas the 2-methyl regioisomer (2-methyl-1,2,3,4-tetrahydroquinolin-5-ol, CAS 108825-11-2) contains a stereogenic center at the C2 position [1]. This stereochemical distinction means the 2-methyl analog exists as a mixture of enantiomers or requires chiral separation, while the 1-methyl analog is achiral and does not introduce stereochemical complexity into synthetic sequences [1]. The absence of chirality in the 1-methyl analog simplifies analytical characterization, eliminates enantiomeric purity concerns during procurement, and avoids the need for chiral chromatographic purification steps in downstream synthesis .

Synthetic Intermediate Chirality Tetrahydroquinoline Derivatives

Commercial Purity Benchmarking: 1-Methyl Analog Available at ≥97% Purity from Multiple Suppliers

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is commercially available from multiple suppliers with certified purity specifications. Documented vendor purity specifications include ≥97% purity and 98% purity for research-grade material. While comparable purity specifications may be available for structural analogs, the 1-methyl substitution pattern is specifically required as a synthetic intermediate in patent literature for CETP inhibitor development, distinguishing it from the unsubstituted analog which is not explicitly claimed in the same synthetic pathways [1]. This literature-documented utility supports procurement prioritization of the 1-methyl analog over the unsubstituted variant for CETP-related synthetic programs.

Chemical Procurement Purity Specification Synthetic Intermediate

Tetrahydroquinoline Scaffold Privileged Status: Class-Level Biological Activity Evidence Supporting Scaffold Utility

Tetrahydroquinoline derivatives have been established as privileged scaffolds in medicinal chemistry with demonstrated activity against multiple therapeutic targets [1]. While direct quantitative biological activity data for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is not available in the open literature, the tetrahydroquinoline scaffold class has shown potent inhibitory activity in well-characterized assays. For example, the tetrahydroquinoline methyl carbamate derivative DC-CPin7 demonstrated in vitro CBP bromodomain inhibitory activity with a TR-FRET IC₅₀ value of 2.5 ± 0.3 μM, and subsequent optimization yielded DC-CPin711 with an IC₅₀ of 63.3 ± 4.0 nM (approximately 40-fold potency improvement) and over 150-fold selectivity against BRD4 bromodomains [2]. This class-level evidence supports the fundamental utility of the tetrahydroquinoline core as a starting point for medicinal chemistry programs, though specific activity for the 1-methyl-5-ol substitution pattern requires experimental validation [1].

Medicinal Chemistry CBP Bromodomain Tetrahydroquinoline Scaffold

Molecular Weight Differential: 1-Methyl Analog Adds ~14 g/mol vs. Unsubstituted Parent Core

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has a molecular weight of 163.22 g/mol and molecular formula C₁₀H₁₃NO . The unsubstituted analog 1,2,3,4-tetrahydroquinolin-5-ol (CAS 61468-43-7) has a molecular weight of 149.19 g/mol and molecular formula C₉H₁₁NO [1]. The N-methyl substitution adds approximately 14 g/mol (one CH₂ unit) to the molecular mass. This mass difference, while modest, is analytically distinguishable and affects the compound‘s exact mass for LC-MS identification and quantification. The target compound‘s exact mass is 163.0997 g/mol (monoisotopic) compared to 149.0841 g/mol for the unsubstituted analog [1].

Synthetic Intermediate Molecular Properties Tetrahydroquinoline Derivatives

Hydrogen Bond Profile and Solubility: Reduced H-Bond Donor Count Modulates Physicochemical Properties

The reduction in hydrogen-bond donor count from 2 (unsubstituted analog) to 1 (1-methyl analog) correlates with decreased aqueous solubility and increased lipophilicity, a property profile consistent with membrane-interacting tetrahydroquinoline derivatives . While specific solubility or LogP values for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol are not available in open literature, the tetrahydroquinoline scaffold class has demonstrated membrane-interacting lipophilic properties in biological systems. For example, 5-alkyl-1,2,3,4-tetrahydroquinolines (5aTHQs) have been shown to inhibit wild-type fission yeast growth while only weakly inhibiting mutant strains with premature ergosterol synthesis, demonstrating membrane-targeting activity [1]. This class-level property supports the scaffold‘s utility in designing membrane-permeable compounds and highlights how N-substitution patterns (such as the 1-methyl group) can be strategically employed to tune lipophilicity and membrane interaction potential .

Physicochemical Properties Drug-Likeness Tetrahydroquinoline Scaffold

Validated Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Based on Quantitative Evidence


Synthetic Intermediate for CETP Inhibitor Development Programs

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol serves as a synthetic intermediate for the preparation of tetrahydroquinoline derivatives with cholesteryl ester transfer protein (CETP) inhibitory activity [1]. The N-methyl substitution pattern matches the pharmacophoric requirements for CETP inhibitors described in patent literature, where N-alkylated tetrahydroquinoline cores are utilized for increasing HDL cholesterol and decreasing LDL cholesterol [1]. Procurement of this specific N-methylated analog is essential for synthetic programs targeting CETP inhibitor development, as the unsubstituted analog (CAS 61468-43-7) lacks the required N-substitution pattern and would yield different downstream products .

Medicinal Chemistry Scaffold for CBP Bromodomain Inhibitor Exploration

The tetrahydroquinoline scaffold class has demonstrated potent activity against the CBP bromodomain, with optimized derivatives showing IC₅₀ values as low as 63.3 ± 4.0 nM and >150-fold selectivity against BRD4 bromodomains [1]. 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol provides a functionalized tetrahydroquinoline core with a reactive 5-hydroxyl group suitable for further derivatization, making it a rational starting point for structure-activity relationship (SAR) studies targeting bromodomain inhibition in oncology programs [1]. The reduced hydrogen-bond donor count (1 vs. 2 in the unsubstituted analog) may confer favorable lipophilicity for cellular permeability in CBP bromodomain inhibitor design .

Building Block for Antioxidant and Anti-Inflammatory Agent Synthesis

Tetrahydroquinoline derivatives have demonstrated significant biological activities in antioxidant, α-amylase enzyme inhibition, anti-proliferative, and anti-inflammatory assays [1]. Specific derivatives showed DPPH radical scavenging with IC₅₀ values of 29.19 ± 0.25 µg/mL, α-amylase inhibition up to 97.47% at 200 µg/mL, and anti-proliferative activity against Hep-2C cells with IC₅₀ of 11.9 ± 1.04 µM [1]. 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol provides the core tetrahydroquinoline scaffold with an N-methyl group that eliminates the secondary amine hydrogen-bond donor capacity, potentially improving metabolic stability and membrane permeability compared to unsubstituted analogs . This scaffold can be elaborated via the reactive 5-hydroxyl group to generate compound libraries for screening in these therapeutic areas.

Research Tool for Membrane Interaction and Antifungal Activity Studies

The tetrahydroquinoline scaffold has been identified in naturally occurring membrane-interacting lipophilic metabolites (5-alkyl-1,2,3,4-tetrahydroquinolines) that inhibit wild-type fission yeast growth while showing weak activity against ergosterol synthesis mutants, demonstrating membrane-targeting antifungal potential [1]. 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, with its reduced hydrogen-bond donor count and increased lipophilicity relative to the unsubstituted analog, provides a suitable core scaffold for exploring structure-activity relationships in membrane-targeting antifungal agents . The 5-hydroxyl group offers a convenient handle for introducing diverse alkyl or functional substituents to probe membrane interaction mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.